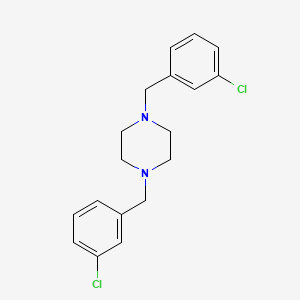![molecular formula C12H16BrN5O2 B10950334 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(methoxymethyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B10950334.png)
2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-(methoxymethyl)-1H-pyrazol-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]PROPANAMIDE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]PROPANAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazine derivatives with appropriate diketones or aldehydes to form the pyrazole ring . The methoxymethyl group is usually introduced via alkylation reactions using methoxymethyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]PROPANAMIDE undergoes various types of chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]PROPANAMIDE involves its interaction with specific molecular targets. The bromine atom and methoxymethyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins . The compound’s structure allows it to fit into the active sites of these targets, inhibiting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMO-1H-PYRAZOL-1-YL)PYRIMIDINE: Shares the bromopyrazole core but differs in the attached pyrimidine ring.
4-BROMO-1H-PYRAZOLE: A simpler compound with only the bromopyrazole structure.
3,5-DISUBSTITUTED PYRAZOLES: Compounds with different substituents at the 3 and 5 positions of the pyrazole ring.
Uniqueness
2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-[1-(METHOXYMETHYL)-1H-PYRAZOL-4-YL]PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromine atom and the methoxymethyl group allows for diverse chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C12H16BrN5O2 |
|---|---|
Molecular Weight |
342.19 g/mol |
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-N-[1-(methoxymethyl)pyrazol-4-yl]propanamide |
InChI |
InChI=1S/C12H16BrN5O2/c1-8-11(13)6-18(16-8)9(2)12(19)15-10-4-14-17(5-10)7-20-3/h4-6,9H,7H2,1-3H3,(H,15,19) |
InChI Key |
UTXNWXPPXMBRQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C(=O)NC2=CN(N=C2)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10950255.png)
![1-methyl-4-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1H-pyrazole-5-carboxylic acid](/img/structure/B10950258.png)
![2-Amino-4-{3-[(4-chloro-2-methylphenoxy)methyl]-2,5-dimethylphenyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B10950261.png)
![1-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10950266.png)
![ethyl 7-(difluoromethyl)-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B10950279.png)
![4,5,6,7-Tetrahydro-1-benzothiophen-2-yl[4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10950280.png)


![2-(1-Adamantyl)-N-[1-methyl-5-(piperidinocarbonyl)-1H-pyrazol-4-YL]acetamide](/img/structure/B10950290.png)
![9-(1-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10950296.png)
![2-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10950300.png)
![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-4-(difluoromethoxy)-3-methoxybenzamide](/img/structure/B10950312.png)
![5-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B10950313.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10950320.png)
